

Application Note: ^1H and ^{13}C NMR Characterization of Methyl Glucoside

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Compound of Interest

Compound Name: Methyl glucoside

Cat. No.: B8479886

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Introduction

Methyl glucoside, existing as two primary anomers, methyl α -D-glucopyranoside and methyl β -D-glucopyranoside, is a fundamental carbohydrate derivative extensively used in biochemical research and as a starting material in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and characterization of these isomers.^{[1][2]} This application note provides a detailed protocol and reference data for the ^1H and ^{13}C NMR analysis of both anomers of **methyl glucoside**, intended for researchers in carbohydrate chemistry, biochemistry, and drug development.

The primary distinction between the α and β anomers lies in the stereochemistry at the anomeric carbon (C-1). This difference results in distinct chemical shifts (δ) and spin-spin coupling constants (J), particularly for the anomeric proton (H-1).^{[3][4]} In ^1H NMR, the anomeric proton signals are typically well-resolved and appear in the downfield region of the spectrum (δ 4.4–5.5 ppm).^{[3][5]} The key diagnostic for configuration is the coupling constant between H-1 and H-2 ($^3\text{J}_{\text{H1,H2}}$). A small coupling constant (typically 2–4 Hz) is indicative of an α -anomer (axial-equatorial relationship), whereas a larger coupling constant (7–9 Hz) signifies a β -anomer (dialixial relationship).^[3]

In ^{13}C NMR, the chemical shifts of the carbon atoms, especially the anomeric carbon (C-1), are also highly sensitive to the stereochemistry.^{[1][6]} The anomeric carbon resonances are

typically found between δ 90–110 ppm.[5][6] This note summarizes the expected ^1H and ^{13}C NMR data in deuterated water (D_2O), a common solvent for carbohydrate analysis.

Quantitative NMR Data

The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts and coupling constants for the α and β anomers of methyl D-glucopyranoside. Data may vary slightly based on solvent, concentration, and temperature.

Table 1: ^1H NMR Data for Methyl α -D-Glucopyranoside in D_2O

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-------------------|------------------------------------|--------------|---|
| H-1 | 4.75 - 4.85 | d | $^3\text{J}_{\text{H}1,\text{H}2} = \sim 3.0 - 4.0$ |
| H-2 | 3.44 - 3.54 | dd | $^3\text{J}_{\text{H}2,\text{H}3} = \sim 9.8$ |
| H-3 | 3.62 - 3.72 | t | $^3\text{J}_{\text{H}3,\text{H}4} = \sim 9.3$ |
| H-4 | 3.29 - 3.39 | t | $^3\text{J}_{\text{H}4,\text{H}5} = \sim 9.5$ |
| H-5 | 3.72 - 3.82 | ddd | $^3\text{J}_{\text{H}5,\text{H}6\text{a}} = \sim 2.0,$ $^3\text{J}_{\text{H}5,\text{H}6\text{b}} = \sim 5.5$ |
| H-6a | 3.80 - 3.90 | dd | $^2\text{J}_{\text{H}6\text{a},\text{H}6\text{b}} = \sim 12.0$ |
| H-6b | 3.67 - 3.77 | dd | |
| -OCH ₃ | 3.38 - 3.42 | s | |

Data compiled from various sources, including spectral databases.[7]

Table 2: ^{13}C NMR Data for Methyl α -D-Glucopyranoside in D_2O

| Carbon | Chemical Shift (δ) ppm |
|-------------------|---------------------------------|
| C-1 | 100.1 - 100.5 |
| C-2 | 72.5 - 72.9 |
| C-3 | 74.0 - 74.4 |
| C-4 | 70.8 - 71.2 |
| C-5 | 72.5 - 72.9 |
| C-6 | 61.5 - 61.9 |
| -OCH ₃ | 55.7 - 56.1 |

Data compiled from various sources, including spectral databases.[\[8\]](#)[\[9\]](#)

Table 3: ¹H NMR Data for Methyl β -D-Glucopyranoside in D₂O

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-------------------|------------------------------------|--------------|---|
| H-1 | 4.37 - 4.40 | d | ³ J _{H1,H2} = ~7.7 - 8.0 |
| H-2 | 3.26 - 3.30 | dd | ³ J _{H2,H3} = ~9.2 |
| H-3 | 3.46 - 3.50 | t | ³ J _{H3,H4} = ~8.9 |
| H-4 | 3.38 - 3.42 | t | ³ J _{H4,H5} = ~9.2 |
| H-5 | 3.26 - 3.30 | m | |
| H-6a | 3.91 - 3.95 | dd | ² J _{H6a,H6b} = ~12.2, ³ J _{H5,H6a} = ~2.2 |
| H-6b | 3.71 - 3.75 | dd | ³ J _{H5,H6b} = ~5.7 |
| -OCH ₃ | 3.56 - 3.59 | s | |

Data compiled from various sources, including spectral databases.[\[10\]](#)

Table 4: ¹³C NMR Data for Methyl β -D-Glucopyranoside in D₂O

| Carbon | Chemical Shift (δ) ppm |
|-------------------|---------------------------------|
| C-1 | 104.0 - 104.4 |
| C-2 | 74.2 - 74.6 |
| C-3 | 77.0 - 77.4 |
| C-4 | 70.8 - 71.2 |
| C-5 | 77.0 - 77.4 |
| C-6 | 61.9 - 62.3 |
| -OCH ₃ | 58.0 - 58.4 |

Data compiled from various sources, including spectral databases.[11][12]

Experimental Protocol

This protocol outlines the steps for acquiring high-quality 1D ¹H and ¹³C NMR spectra of **methyl glucoside**.

1. Materials and Equipment

- Methyl α -D-glucopyranoside or Methyl β -D-glucopyranoside
- Deuterium oxide (D₂O, 99.9 atom % D)
- 5 mm NMR tubes
- Vortex mixer
- Pipettes
- NMR Spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

2. Sample Preparation

- Weigh approximately 10-20 mg of the **methyl glucoside** sample.

- Dissolve the sample in 0.5-0.7 mL of D₂O directly in a clean, dry vial.[6]
- Ensure the solid is completely dissolved. Gentle vortexing may be required.
- Transfer the solution into a 5 mm NMR tube. The sample height should be sufficient to cover the NMR coil (typically 4-5 cm).[13]
- Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal from the D₂O solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the fine splitting patterns of the sugar protons.
- Set the sample temperature (e.g., 298 K).

For 1H NMR Spectrum:

- Experiment: Standard 1D proton experiment (e.g., 'zg30').
- Solvent Suppression: Use a presaturation pulse sequence to suppress the residual HDO signal (around 4.7 ppm).
- Spectral Width: ~12-16 ppm.
- Number of Scans (NS): 16-64 scans, depending on sample concentration.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.

For 13C NMR Spectrum:

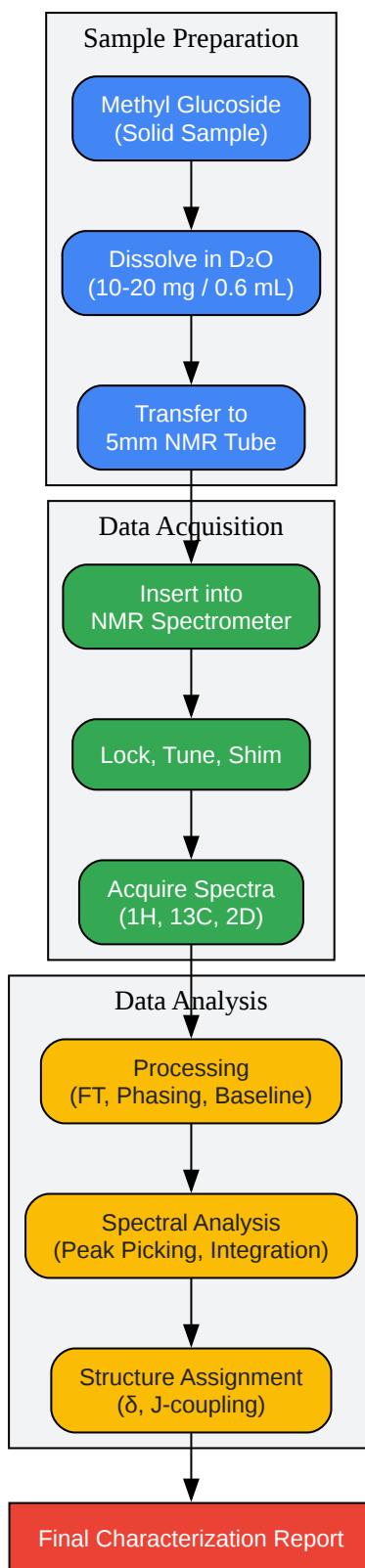
- Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').

- Spectral Width: ~220-240 ppm.
- Number of Scans (NS): 1024-4096 scans, as ¹³C has low natural abundance.
- Relaxation Delay (D1): 2 seconds.

4. Data Processing and Analysis

- Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).
- Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
- Apply baseline correction.
- Reference the spectrum. For ¹H NMR in D₂O, the residual HDO peak can be set to ~4.79 ppm. For ¹³C NMR, an external or internal standard like DSS or referencing to the solvent is required.
- Integrate the signals in the ¹H spectrum to determine the relative number of protons.
- Pick the peaks and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. For complex spectra or confirmation, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.[1][14]

Workflow Visualization



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Caption: Experimental workflow for the NMR characterization of **methyl glucoside**.

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